REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:4])=[O:3].[S:5]1[CH:9]=[CH:8][C:7]2[CH:10]([NH:14][C:15](=[O:17])[CH3:16])[CH2:11]CCC1=2.S([O-])([O-])(=O)=O.[Mg+2].[Mn]([O-])(=O)(=O)=O.[K+]>C(O)(C)C>[O:3]=[C:2]1[C:4]2[S:5][CH:9]=[CH:8][C:7]=2[CH:10]([NH:14][C:15](=[O:17])[CH3:16])[CH2:11][CH2:1]1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
9.75 g
|
Type
|
reactant
|
Smiles
|
S1C2=C(C=C1)C(CCC2)NC(C)=O
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the whole stirred for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
After 3 hours reaction time, analysis of the mixture by high pressure liquid chromatography (HPLC)
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
STIRRING
|
Details
|
the reaction mixture stirred for two more hours
|
Type
|
STIRRING
|
Details
|
the reaction mixture stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCC(C2=C1SC=C2)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 73.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |